4,6-dimethoxy-1H-indole-7-carbaldehyde
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Overview
Description
4,6-Dimethoxy-1H-indole-7-carbaldehyde is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of two methoxy groups at the 4 and 6 positions and an aldehyde group at the 7 position on the indole ring. It is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dimethoxy-1H-indole-7-carbaldehyde can be achieved through several methods. One common approach involves the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole ring. For instance, the reaction of 4,6-dimethoxyphenylhydrazine with an appropriate aldehyde under reflux conditions in the presence of an acid catalyst can yield this compound .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the Fischer indole synthesis or other efficient synthetic routes that ensure high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and scalability.
Chemical Reactions Analysis
Types of Reactions
4,6-Dimethoxy-1H-indole-7-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 4,6-Dimethoxy-1H-indole-7-carboxylic acid.
Reduction: 4,6-Dimethoxy-1H-indole-7-methanol.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
4,6-Dimethoxy-1H-indole-7-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives, which are valuable in medicinal chemistry.
Medicine: Research into indole derivatives explores their potential as therapeutic agents for various diseases.
Industry: This compound can be used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,6-dimethoxy-1H-indole-7-carbaldehyde depends on its specific application. In biological systems, indole derivatives often interact with cellular targets such as enzymes, receptors, and DNA. The methoxy and aldehyde groups can influence the compound’s binding affinity and specificity for these targets, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4,6-Dimethoxyindole-7-thiosemicarbazone: A derivative with potential anticholinesterase properties.
4,6-Dimethoxy-1H-indole-2-carboxylate: Another indole derivative with antiviral activity.
Uniqueness
4,6-Dimethoxy-1H-indole-7-carbaldehyde is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties
Properties
IUPAC Name |
4,6-dimethoxy-1H-indole-7-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-14-9-5-10(15-2)8(6-13)11-7(9)3-4-12-11/h3-6,12H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLQDMNQHEKTTMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C2=C1C=CN2)C=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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